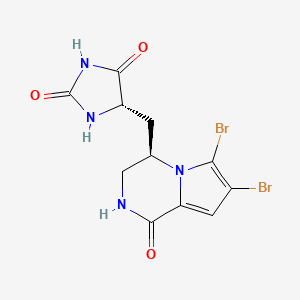

Agesamide B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H10Br2N4O3 |

|---|---|

分子量 |

406.03 g/mol |

IUPAC 名称 |

(5S)-5-[[(4R)-6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10Br2N4O3/c12-5-2-7-10(19)14-3-4(17(7)8(5)13)1-6-9(18)16-11(20)15-6/h2,4,6H,1,3H2,(H,14,19)(H2,15,16,18,20)/t4-,6+/m1/s1 |

InChI 键 |

AQVUROCMBWGIRR-XINAWCOVSA-N |

手性 SMILES |

C1[C@H](N2C(=CC(=C2Br)Br)C(=O)N1)C[C@H]3C(=O)NC(=O)N3 |

规范 SMILES |

C1C(N2C(=CC(=C2Br)Br)C(=O)N1)CC3C(=O)NC(=O)N3 |

同义词 |

agesamide B |

产品来源 |

United States |

常见问题

Q. How to isolate and characterize Agesamide B from natural sources?

Isolation typically involves solvent extraction, followed by chromatographic separation (e.g., HPLC, TLC) guided by bioactivity assays. Structural characterization employs spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm molecular weight and functional groups. Purity validation requires ≥95% homogeneity via HPLC-UV or UPLC-MS .

Q. What analytical techniques ensure the purity and stability of this compound in experimental settings?

Purity is assessed using reverse-phase HPLC with UV detection (λ = 200–400 nm) or LC-MS. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Quantification via calibration curves with internal standards (e.g., deuterated analogs) minimizes experimental error .

Q. How to design preliminary in vitro assays to evaluate this compound’s biological activity?

Begin with cell viability assays (e.g., MTT, ATP luminescence) using relevant cell lines. Dose-response curves (0.1–100 μM) and positive/negative controls (e.g., DMSO vehicle) are critical. Replicate experiments (n ≥ 3) and statistical analysis (Student’s t-test, ANOVA) ensure reproducibility. Pilot studies should define IC₅₀/EC₅₀ values .

Q. What criteria determine the selection of model organisms for in vivo studies of this compound?

Choose organisms based on genetic homology (e.g., zebrafish for developmental toxicity) or disease relevance (e.g., murine models for cancer). Ethical approvals (e.g., IACUC protocols) and sample size calculations (power ≥ 0.8, α = 0.05) are mandatory. Include sham and vehicle control groups to isolate compound-specific effects .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell line heterogeneity). Validate findings via orthogonal methods: compare in vitro kinase inhibition assays with transcriptomic profiling (RNA-seq) to confirm target engagement. Cross-reference batch-specific purity data to rule out compound degradation .

Q. What experimental strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) to map pathway interactions. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Dose- and time-dependent studies identify early vs. late regulatory nodes. Validate hypotheses via CRISPR-Cas9 knockouts or siRNA silencing of candidate targets .

Q. How to address variability in pharmacokinetic parameters of this compound across animal models?

Employ population pharmacokinetic (PopPK) modeling to account for interspecies differences in absorption/distribution. Use sparse sampling and nonlinear mixed-effects modeling (NONMEM) to optimize data collection. Compare bioavailability (AUC₀–t) and half-life (t₁/₂) across routes (oral vs. IV) and formulations .

Q. What statistical approaches mitigate batch-to-batch variability in this compound synthesis?

Apply multivariate analysis (PCA, PLS-DA) to correlate synthesis conditions (e.g., temperature, catalyst) with impurity profiles. Use quality-by-design (QbD) frameworks to define critical process parameters. Accelerated stability testing (ICH guidelines) identifies degradation pathways, informing storage protocols .

Q. How to validate computational predictions of this compound’s binding affinity in vitro?

Perform molecular docking (AutoDock, Schrödinger) to prioritize target proteins. Validate via surface plasmon resonance (SPR) for kinetic parameters (K_D, k_on/k_off) and isothermal titration calorimetry (ITC) for thermodynamic data (ΔH, ΔS). Co-crystallization (X-ray) or cryo-EM confirms binding poses .

Q. What methodologies ensure reproducibility in this compound’s neuroprotective efficacy studies?

Standardize animal handling, dosing schedules, and endpoint assessments (e.g., Morris water maze for cognitive function). Blinded scoring and randomized group allocation reduce bias. Pre-register protocols (e.g., OSF) and share raw data (e.g., Figshare) for transparency .

Methodological Guidance

- Data Validation : Cross-check spectroscopic assignments with published databases (e.g., PubChem, HMDB) .

- Experimental Replication : Detailed protocols must include instrument settings, reagent lot numbers, and software versions .

- Conflict Resolution : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。